3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
Description
The compound 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a heterocyclic derivative comprising a chromen-4-one core fused with a benzothiazole moiety and esterified with a 4-methoxybenzoate group. Its molecular formula is C₂₅H₁₇NO₅S, with a molecular weight of 443.47 g/mol.
Synthetic routes for analogous chromenone esters (e.g., acetate derivatives) typically involve Pd-catalyzed cross-coupling reactions or nucleophilic substitution, as seen in related compounds (e.g., methyl-4-(7-((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate) . Structural characterization of such compounds often employs NMR, UV-Vis spectroscopy, and X-ray crystallography using software suites like SHELX and WinGX .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO5S/c1-14-20(31-25(28)15-7-9-16(29-2)10-8-15)12-11-17-22(27)18(13-30-23(14)17)24-26-19-5-3-4-6-21(19)32-24/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGSTAFMJLFJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by the synthesis of the chromenone structure, and finally, the esterification with 4-methoxybenzoic acid.
Benzothiazole Synthesis: The benzothiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Chromenone Synthesis: The chromenone structure can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Esterification: The final step involves the esterification of the chromenone derivative with 4-methoxybenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: Its unique combination of aromatic rings and functional groups could make it useful in the development of organic semiconductors or photonic materials.
Biological Studies: The compound could be used as a probe to study enzyme interactions or as a fluorescent marker in imaging studies.
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate likely involves interactions with specific molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chromenone structure may also contribute to the compound’s biological activity by interacting with DNA or proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogue is 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl acetate (C₂₀H₁₃NO₄S, MW = 363.38 g/mol), which replaces the 4-methoxybenzoate with an acetyl group . Key differences include:
- Substituent Effects : The 4-methoxybenzoate group increases molecular weight by ~80 g/mol and introduces a methoxy (-OCH₃) substituent, enhancing lipophilicity (logP) compared to the acetate.
Physicochemical and Crystallographic Insights
While crystallographic data for the target compound are unavailable, hydrogen-bonding patterns in related chromenones (e.g., acetate derivatives) often involve C=O···H-N or C=O···H-O interactions, stabilizing crystal lattices . The 4-methoxybenzoate’s bulkier substituent may reduce packing efficiency compared to smaller esters, as inferred from analogous structures.
Tabulated Comparison
Key Research Findings and Implications
Substituent-Driven Properties : The 4-methoxybenzoate group likely enhances metabolic stability and membrane permeability compared to smaller esters, making the compound a candidate for drug development.
Synthetic Challenges : Low yields in analogous reactions (e.g., 20% for trimethylsilyl derivatives) suggest that steric hindrance from the 4-methoxybenzoate may require optimized catalytic conditions (e.g., Pd(PPh₃)₂Cl₂/CuI) .
Characterization Gaps : Absence of crystallographic or spectroscopic data for the target compound underscores the need for further studies using tools like SHELXL (for refinement) and ORTEP (for visualization) .
Biological Activity
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a complex organic compound that combines a benzothiazole moiety, a chromenone structure, and a methoxybenzoate group. This unique structural combination suggests significant potential for biological activity, particularly in medicinal chemistry. Research indicates its possible applications as an antimicrobial , anticancer , and anti-inflammatory agent .
Structural Characteristics
The compound's structure can be broken down into three key components:
- Benzothiazole Moiety : Known for its ability to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor functions.
- Chromenone Structure : Facilitates interactions with DNA and proteins, enhancing biological efficacy.
- Methoxybenzoate Group : Increases solubility and enhances interactions with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. The benzothiazole component enhances the compound's ability to disrupt microbial cell walls or interfere with metabolic processes.
Anticancer Activity
Studies have shown that this compound may inhibit topoisomerase enzymes in cancer cells, leading to DNA damage and subsequent cell death. In vitro assays have demonstrated cytotoxicity against several cancer cell lines, with varying degrees of effectiveness depending on the specific type of cancer.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Topoisomerase inhibition |
| MCF-7 | 15.0 | Induction of apoptosis |
| A549 | 20.0 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokines such as IL-6 and TNF-α in various experimental models. This suggests that it could be beneficial in treating inflammatory diseases.
Case Studies
-
Study on Acetylcholinesterase Inhibition :
A related study synthesized several coumarin-based compounds and tested their inhibitory effects on acetylcholinesterase (AChE), a key enzyme involved in neurodegenerative diseases like Alzheimer’s. The results indicated that compounds with similar structural features exhibited significant AChE inhibitory activity, suggesting potential therapeutic applications for cognitive disorders . -
Cytotoxicity Evaluation :
In another study, the cytotoxic effects of various benzothiazole derivatives were assessed against solid tumor cell lines. The results highlighted that certain derivatives showed promising anticancer activity, with mechanisms involving apoptosis and cell cycle disruption .
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Benzothiazole : Condensation of o-aminobenzenethiol with appropriate carboxylic acids.
- Synthesis of Chromenone : Utilizing Pechmann condensation or other methods.
- Esterification : Reaction with 4-methoxybenzoic acid to form the final compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
